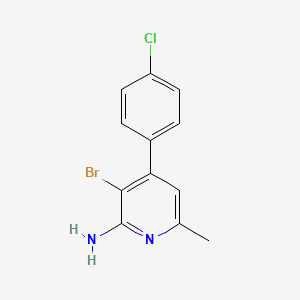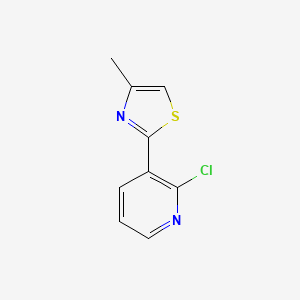
Methyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that contains a pyrrole ring substituted with an iodine atom at the 3-position, a methyl group at the 1-position, and a carboxylate ester group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate typically involves the iodination of a pyrrole derivative. One common method is the reaction of 1-methyl-1H-pyrrole-2-carboxylate with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient mixing of reactants.
化学反応の分析
Types of Reactions
Methyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,3-diones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine, at room temperature.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, typically in an acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, usually in anhydrous solvents.
Major Products
Substitution: Products include 3-amino-1-methyl-1H-pyrrole-2-carboxylate or 3-thio-1-methyl-1H-pyrrole-2-carboxylate.
Oxidation: Products include pyrrole-2,3-diones or other oxidized derivatives.
Reduction: Products include 1-methyl-1H-pyrrole-2-carbinol.
科学的研究の応用
Methyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Material Science: It is explored for its potential use in the synthesis of conductive polymers and other advanced materials.
作用機序
The mechanism of action of Methyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target.
類似化合物との比較
Similar Compounds
Methyl 1-methylpyrrole-2-carboxylate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate: Contains a chlorine atom, which also influences its chemical and biological properties.
Uniqueness
Methyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can enhance its reactivity in substitution reactions and potentially improve its binding affinity in biological systems.
特性
分子式 |
C7H8INO2 |
|---|---|
分子量 |
265.05 g/mol |
IUPAC名 |
methyl 3-iodo-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8INO2/c1-9-4-3-5(8)6(9)7(10)11-2/h3-4H,1-2H3 |
InChIキー |
GZSIEMMMDXHNJG-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=C1C(=O)OC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)




![4-(Benzo[d][1,3]dioxol-5-yl)-3-(methylsulfonyl)-1H-pyrazole](/img/structure/B11786448.png)
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride](/img/structure/B11786451.png)
![1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11786456.png)
![1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11786459.png)


![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B11786474.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate](/img/structure/B11786497.png)
